2-methyl-5,6-dihydro-4H-benzo[b]oxazolo[5,4-d]azepine
Overview
Description
2-methyl-5,6-dihydro-4H-benzo[b]oxazolo[5,4-d]azepine is a heterocyclic compound that belongs to the oxazole family This compound is characterized by a fused ring system that includes both oxazole and azepine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5,6-dihydro-4H-benzo[b]oxazolo[5,4-d]azepine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the oxazole ring, followed by the formation of the azepine ring. The reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the fused ring system.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-methyl-5,6-dihydro-4H-benzo[b]oxazolo[5,4-d]azepine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
2-methyl-5,6-dihydro-4H-benzo[b]oxazolo[5,4-d]azepine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and interactions due to its unique structure.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-methyl-5,6-dihydro-4H-benzo[b]oxazolo[5,4-d]azepine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxazole derivatives and azepine-containing molecules. Examples include:
- 2-methyl-4H-benzo[b]oxazole
- 5,6-dihydro-4H-benzo[b]azepine
Uniqueness
What sets 2-methyl-5,6-dihydro-4H-benzo[b]oxazolo[5,4-d]azepine apart is its fused ring system, which combines the properties of both oxazole and azepine rings. This unique structure can result in distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-methyl-5,6-dihydro-4H-[1,3]oxazolo[4,5-d][1]benzazepine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-8-14-11-6-7-13-10-5-3-2-4-9(10)12(11)15-8/h2-5,13H,6-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUZVEFIYLJDAKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C3=CC=CC=C3NCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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